4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole
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Overview
Description
4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole is a complex organic compound with a unique structure that combines a triazole ring with a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the benzenesulfonyl precursor. This precursor is then reacted with a triazole derivative under specific conditions to form the final compound. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and triazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,4-triazole
- 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-3H-1,2,4-triazole
Uniqueness
4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a triazole ring and a benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-5-20-13-6-11(4)12(10(2)3)7-14(13)21(18,19)17-8-15-16-9-17/h6-10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQVEYSRHVDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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